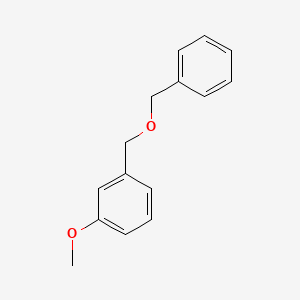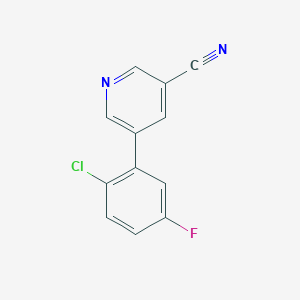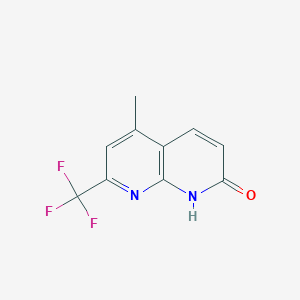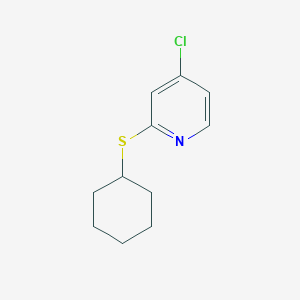
4-Chloro-6,8-difluoro-2,3-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,8-difluoro-2,3-dimethylquinoline is a quinoline derivative with the molecular formula C11H8ClF2N and a molecular weight of 227.64 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoline ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative followed by methylation. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures , are crucial to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and automated systems can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,8-difluoro-2,3-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as (e.g., amines, thiols) are commonly used.
Oxidation: like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-Chloro-6,8-difluoro-2,3-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2,8-dimethylquinoline
- 4-Chloro-6,8-dimethylquinoline
- 4-Chloro-6,8-difluoro-2-methylquinoline
Uniqueness
4-Chloro-6,8-difluoro-2,3-dimethylquinoline is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H8ClF2N |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
4-chloro-6,8-difluoro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-5-6(2)15-11-8(10(5)12)3-7(13)4-9(11)14/h3-4H,1-2H3 |
Clave InChI |
ODZBBKAXJIQTOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=CC(=CC2=C1Cl)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)

![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)





![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)

![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)


